N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride typically involves multiple steps:
Formation of the quinazoline core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the quinazoline core.
Final modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: It can be reduced to form different derivatives with altered biological activities.
Substitution: The piperazine and pyridine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce a variety of functional groups onto the piperazine or pyridine rings .
Scientific Research Applications
N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly as an inhibitor of p21-activated kinase 4 (PAK4), which plays a role in cell proliferation and migration.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride involves the inhibition of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that regulates various cellular processes, including cytoskeleton reorganization, cell motility, and survival. By inhibiting PAK4, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds also inhibit PAK4 and have shown potent antiproliferative activity against cancer cell lines.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives: These compounds are evaluated for their serotonin reuptake inhibition activity.
Uniqueness
N2-[5-(piperazin-1-yl)pyridin-2-yl]quinazoline-2,4-diamine dihydrochloride is unique due to its specific inhibition of PAK4, which makes it a promising candidate for anticancer therapy. Its structure allows for various modifications, enabling the development of derivatives with enhanced biological activities .
Properties
CAS No. |
2580210-82-6 |
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Molecular Formula |
C17H21Cl2N7 |
Molecular Weight |
394.3 |
Purity |
95 |
Origin of Product |
United States |
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